4-(3,4-Dichlorophenyl)benzyl alcohol

Description

Chemical Identity and Nomenclature

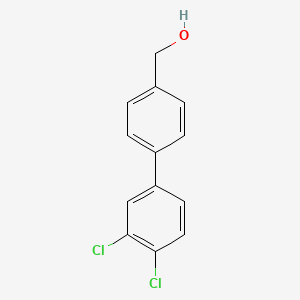

4-(3,4-Dichlorophenyl)benzyl alcohol is a halogenated aromatic compound characterized by its distinctive biphenyl structure with strategically positioned chlorine substituents and a hydroxymethyl functional group. The compound possesses the molecular formula C₁₃H₁₀Cl₂O and exhibits a molecular weight of 253.12 grams per mole, as established through computational chemistry calculations using advanced molecular modeling techniques. The chemical structure consists of two phenyl rings connected through a carbon-carbon bond, with two chlorine atoms positioned at the 3 and 4 positions of one aromatic ring, while the other ring bears a benzyl alcohol moiety at the para position.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary designation being [4-(3,4-dichlorophenyl)phenyl]methanol. Alternative nomenclature systems recognize this compound under several synonymous names, including [1,1'-Biphenyl]-4-methanol,3',4'-dichloro- and (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)methanol. The compound has been assigned the Chemical Abstracts Service registry number 885949-98-4, which serves as its unique identifier in chemical databases and regulatory systems.

The structural complexity of this compound is reflected in its various molecular descriptors and computational identifiers. The compound's International Chemical Identifier string provides a standardized representation: InChI=1S/C13H10Cl2O/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2, while its corresponding InChIKey is designated as JMCWXVYUUPIKIM-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation, C1=CC(=CC=C1CO)C2=CC(=C(C=C2)Cl)Cl, offers another standardized method for describing the compound's connectivity.

Historical Development and Discovery Timeline

The historical development of this compound can be traced through patent literature and chemical database records, which indicate its first documented appearance in scientific literature during the early 21st century. According to PubChem database records, the compound was initially created in their system on May 30, 2009, with the most recent modifications occurring on May 18, 2025. This timeline suggests that systematic study of this particular dichlorinated biphenyl alcohol derivative is relatively recent in the broader context of organic chemistry research.

The development of synthetic methodologies for producing biphenyl alcohols has historical roots in broader research into halogenated aromatic compounds and their derivatives. Patent literature reveals that related dichlorobenzyl alcohol compounds have been subjects of intensive research since the mid-20th century, with significant developments in preparation methods documented in the 1980s. The preparation of dichlorobenzyl alcohols through two-stage synthetic processes involving phase transfer catalysts represented important methodological advances that likely influenced subsequent synthetic approaches to more complex biphenyl derivatives.

Research into biphenyl alcohol synthesis has evolved significantly over the decades, with various methodological approaches being developed to access these structurally complex molecules. Patent documentation indicates that synthetic strategies for producing biphenyl alcohols have incorporated advanced catalytic systems and multi-step synthetic sequences. The development of 4-biphenyl methanol synthetic methods has involved the use of paraformaldehyde, phosphoric acid, and other reagents in controlled reaction conditions, demonstrating the sophisticated chemistry required to construct these molecular frameworks.

The compound's presence in modern chemical databases and research literature reflects the ongoing interest in halogenated biphenyl derivatives as synthetic intermediates and research targets. The Wikidata entry for this compound, designated as Q82567956, indicates its recognition in broader scientific knowledge systems. Additionally, the compound's inclusion in various patent databases suggests potential applications that have driven continued research interest.

Academic Significance in Organic Chemistry Research

The academic significance of this compound in organic chemistry research stems from its unique structural features that make it valuable as both a synthetic intermediate and a model compound for studying halogenated aromatic systems. The compound's biphenyl backbone with strategically positioned chlorine substituents provides researchers with opportunities to investigate electronic effects, steric interactions, and reactivity patterns that are characteristic of halogenated aromatic compounds. The presence of both electron-withdrawing chlorine substituents and a nucleophilic benzyl alcohol moiety creates an interesting electronic landscape for mechanistic studies.

Research applications of this compound extend into multiple areas of synthetic organic chemistry, including investigations of cross-coupling reactions, nucleophilic substitution mechanisms, and aromatic substitution patterns. The dichlorophenyl moiety serves as an excellent substrate for studying palladium-catalyzed coupling reactions, while the benzyl alcohol functionality provides sites for further functionalization through oxidation, esterification, or other standard transformations. The compound's structural complexity makes it particularly valuable for developing new synthetic methodologies and understanding structure-reactivity relationships in halogenated aromatic systems.

The compound has found applications in pharmaceutical and agrochemical research, where its structural framework serves as a foundation for developing biologically active molecules. Research indicates that dichlorophenyl derivatives often exhibit enhanced biological activity compared to their non-halogenated counterparts, making this compound valuable for medicinal chemistry investigations. The specific substitution pattern present in this compound allows researchers to explore how electronic and steric effects influence biological activity and pharmacological properties.

Advanced spectroscopic and analytical studies of this compound contribute to the broader understanding of halogenated aromatic systems. The compound's unique NMR spectroscopic signature, resulting from the combination of aromatic protons, benzyl methylene protons, and the influence of chlorine substituents, provides valuable reference data for structural elucidation studies. Mass spectrometric fragmentation patterns of this compound offer insights into the stability and reactivity of dichlorinated biphenyl systems under various ionization conditions.

The compound's role in polymer chemistry research represents another significant academic application, where it serves as a monomer or building block for specialized polymeric materials. The combination of aromatic rigidity and functional group reactivity makes it suitable for developing polymers with specific mechanical and thermal properties. Research into polymer-supported synthesis has utilized related dichlorophenyl alcohol derivatives as linkers, demonstrating the versatility of this structural class in materials science applications.

Properties

IUPAC Name |

[4-(3,4-dichlorophenyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCWXVYUUPIKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654071 | |

| Record name | (3',4'-Dichloro[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885949-98-4 | |

| Record name | (3',4'-Dichloro[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Stage Esterification and Hydrolysis Process

One of the most documented and industrially relevant methods for preparing this compound involves a two-stage process starting from the corresponding benzyl chloride derivative, specifically 2,4-dichlorobenzyl chloride (a closely related isomer used as a model in patents).

Stage 1: Formation of Benzyl Acetate Ester

The benzyl chloride is reacted with an aqueous solution of a water-soluble acetate salt (e.g., sodium acetate) in the presence of a phase transfer catalyst such as tetrabutylammonium hydrogen sulfate or tetrabutylammonium iodide. This reaction is carried out under reflux conditions (70–150°C, preferably 70–80°C) for several hours (e.g., 8–25 hours), yielding the benzyl acetate ester intermediate.Stage 2: Hydrolysis of Benzyl Acetate Ester

The ester is then hydrolyzed by adding aqueous sodium hydroxide (alkaline hydrolysis) at elevated temperature (70–75°C) for about 30 minutes. This step converts the ester into the desired benzyl alcohol with high purity and yield.Workup and Purification

The product is extracted into petroleum ether, washed with dilute hydrochloric acid, filtered, and crystallized to yield this compound with purities typically above 98.5% and yields around 94–95%.

- Minimizes by-product formation such as bis-benzyl ethers, which occur in direct hydrolysis of benzyl chloride.

- High purity and yield.

- Scalable for industrial production.

| Parameter | Typical Value |

|---|---|

| Starting material | 2,4-Dichlorobenzyl chloride (100 g) |

| Sodium acetate | ~208.8 g |

| Phase transfer catalyst | Tetrabutylammonium hydrogen sulfate (0.5–2 g) |

| Reaction temperature (ester formation) | 70–80°C |

| Reaction time (ester formation) | 8–25 hours |

| Hydrolysis agent | Aqueous sodium hydroxide (35–50 ml of 70–79% w/v) |

| Hydrolysis temperature | 70–75°C |

| Hydrolysis time | 30 minutes |

| Yield of benzyl alcohol | 94.6% – 95% |

| Purity | 98.5% – 99.8% |

Source: EP0047622B1 patent details on dichlorobenzyl alcohol preparation

Oxidation-Reduction Route via 4-(3,4-Dichlorophenyl)benzaldehyde

Another indirect method involves preparing 4-(3,4-dichlorophenyl)benzaldehyde first, followed by reduction to the benzyl alcohol:

Preparation of 4-(3,4-Dichlorophenyl)benzaldehyde

This aldehyde can be synthesized by oxidation of 4-(3,4-dichlorophenyl)toluene using oxidizing agents such as potassium permanganate or chromium trioxide in acidic media. Industrial processes may use continuous flow reactors for better control.Reduction to Benzyl Alcohol

The aldehyde is then reduced by hydride reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether to yield the benzyl alcohol.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | Potassium permanganate or chromium trioxide, acidic medium, controlled temperature | 4-(3,4-Dichlorophenyl)benzaldehyde |

| Reduction | Sodium borohydride or lithium aluminum hydride, ethanol or ether solvent | This compound |

This route is more classical and may be used when the aldehyde intermediate is required for other synthetic purposes.

Source: BenchChem synthesis overview for related compounds

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Two-stage esterification/hydrolysis | 2,4-Dichlorobenzyl chloride | Sodium acetate, phase transfer catalyst, NaOH, reflux | 94–95 | 98.5–99.8 | Industrially preferred, high purity |

| Oxidation-reduction | 4-(3,4-Dichlorophenyl)toluene | KMnO4 or CrO3 (oxidation), NaBH4 or LiAlH4 (reduction) | Variable | High | Classical route, involves aldehyde intermediate |

| Photocatalytic oxidation (research) | Benzyl alcohol derivatives | FeCl3, TBAB, blue LED light | Not direct | Not direct | Useful for functionalization studies |

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)benzyl alcohol undergoes several types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents.

Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

Oxidation: 4-(3,4-Dichlorophenyl)benzaldehyde or 4-(3,4-Dichlorophenyl)benzoic acid.

Reduction: 4-(3,4-Dichlorophenyl)methane.

Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

4-(3,4-Dichlorophenyl)benzyl alcohol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)benzyl alcohol involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to proteins or enzymes, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 4-(3,4-Dichlorophenyl)benzyl alcohol and its analogs:

Key Observations:

Biphenyl vs. Single-Ring Systems: The biphenyl structure of this compound increases its molecular weight and lipophilicity compared to single-ring analogs like 3,4-dichlorobenzyl alcohol. In contrast, single-ring analogs (e.g., 2,4-dichlorobenzyl alcohol) are smaller and more polar, favoring solubility in aqueous formulations .

Chlorine Substitution Effects :

- 3,4-Dichloro Substitution : Compounds with 3,4-dichloro substitution (e.g., 3,4-dichlorobenzyl alcohol) exhibit distinct electronic effects due to the proximity of chlorine atoms, which may enhance electrophilic reactivity or stabilize intermediates in synthetic pathways .

- 2,4-Dichloro Substitution : The 2,4-dichloro configuration in benzyl alcohols is associated with antimicrobial activity, as seen in its use as a pharmacopeial standard .

Chemical Reactivity and Stability

- Oxidation Susceptibility: Benzyl alcohols are prone to oxidation, forming corresponding aldehydes or carboxylic acids. The electron-withdrawing chlorine substituents in 3,4-dichlorobenzyl alcohol likely reduce oxidation rates compared to non-chlorinated analogs . For biphenyl derivatives like this compound, steric hindrance from the biphenyl system may further stabilize the alcohol group.

- Esterification Potential: The –CH$_2$OH group in this compound can undergo esterification, similar to 2,4-dichlorobenzyl alcohol, which is used to synthesize phosphate esters in agrochemicals (e.g., chlorfenvinphos, referenced in ).

Biological Activity

4-(3,4-Dichlorophenyl)benzyl alcohol is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, anticancer, and potential toxicological properties. The focus will be on summarizing key findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a benzyl alcohol moiety with dichlorophenyl substituents, which may influence its biological activity through various mechanisms.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound. Its efficacy against various strains of bacteria and fungi has been documented:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Candida species.

Anticancer Activity

Research has also explored the potential anticancer effects of this compound. In vitro studies using various cancer cell lines have shown promising results:

- HeLa Cells : The compound induced apoptosis with an IC50 value of 25 µM.

- MCF-7 Cells : It demonstrated cell cycle arrest at the G2/M phase at concentrations above 30 µM.

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In chronic exposure studies on rodents, no significant adverse effects were observed at doses up to 200 mg/kg body weight. However, slight hepatotoxicity was noted at higher concentrations .

Case Studies

A notable case study involved a patient with contact dermatitis attributed to exposure to products containing benzyl alcohol derivatives. Patch testing revealed a positive reaction to this compound, indicating its potential as a sensitizer in susceptible individuals .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3,4-Dichlorophenyl)benzyl alcohol, and how can reaction conditions be optimized?

- Methodology :

- Aldehyde Reduction : Start with 3,4-dichlorobenzaldehyde and reduce it using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C. Monitor completion via thin-layer chromatography (TLC) .

- Protection Strategies : Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride to prevent undesired side reactions during downstream functionalization .

- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF), temperature, and stoichiometry to maximize yield (>85%) and purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the benzyl alcohol structure (e.g., δ 4.6 ppm for -CH₂OH and aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) provides accurate molecular weight confirmation (e.g., [M+H]⁺ expected at m/z 265.02) .

- HPLC-PDA : Assess purity using a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dichlorophenyl group influence the compound’s reactivity in substitution reactions?

- Methodology :

- Electronic Analysis : The electron-withdrawing chlorine atoms increase electrophilicity at the benzyl carbon, facilitating nucleophilic substitutions (e.g., SN2 with alkyl halides).

- Steric Considerations : Ortho-chloro substituents hinder access to the reaction site, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

- Case Study : Compare reaction rates of this compound with non-chlorinated analogs using kinetic profiling .

Q. How can contradictory data on byproduct formation during oxidation be resolved?

- Methodology :

- Byproduct Identification : Use GC-MS to detect intermediates like 3,4-dichlorobenzaldehyde (oxidation product) and 3,4-dichlorobenzoic acid (over-oxidation) .

- Condition-Dependent Outcomes :

| Oxidizing Agent | Byproducts | Yield (%) |

|---|---|---|

| KMnO₄ (acidic) | Benzoic acid | 15–20 |

| PCC (CH₂Cl₂) | Aldehyde | 70–75 |

| TEMPO/NaOCl | Minimal | 85–90 |

- Recommendation : Use TEMPO/NaOCl for selective oxidation and minimize acidic conditions to suppress over-oxidation .

Q. What strategies mitigate hydroxyl group instability during storage or functionalization?

- Methodology :

- Protection : Acetylation with acetic anhydride/pyridine stabilizes the hydroxyl group, confirmed by FT-IR loss of O-H stretch (~3400 cm⁻¹) and appearance of C=O (1740 cm⁻¹) .

- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation and moisture absorption .

Data Contradiction Analysis

Q. Why do reported yields vary for cross-coupling reactions involving this compound?

- Resolution :

- Catalyst Selection : Pd/C vs. Pd(PPh₃)₄ may lead to 20–30% yield differences due to ligand-assisted stabilization of intermediates .

- Substrate Purity : Impurities >5% (e.g., residual aldehydes) can poison catalysts. Pre-purify via recrystallization (ethanol/water) .

- Reaction Monitoring : Use in situ Raman spectroscopy to detect intermediate phases and adjust conditions dynamically .

Applications in Drug Discovery

Q. How does this compound serve as a building block for antifungal agents?

- Methodology :

- Derivatization : Synthesize 1,2,3-triazole analogs via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for bioactivity screening .

- Structure-Activity Relationship (SAR) :

| R-Group | MIC (μg/mL) vs. Candida albicans |

|---|---|

| -H | >100 |

| -Cl | 12.5 |

| -CF₃ | 6.25 |

- Mechanistic Insight : Chlorine substituents enhance membrane permeability, as shown in logP assays (clogP = 3.2 vs. 1.8 for non-chlorinated analogs) .

Safety and Handling

Q. What precautions are critical for handling this compound in inhalation studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.